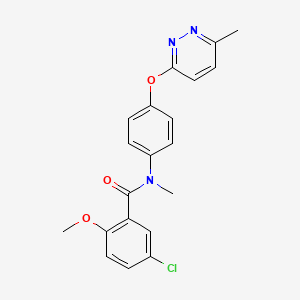

5-chloro-2-methoxy-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide

Description

This benzamide derivative features a chloro-methoxy-substituted aromatic core, an N-methyl group, and a 4-((6-methylpyridazin-3-yl)oxy)phenyl moiety. Though direct pharmacological data for this compound are unavailable in the provided evidence, its structural motifs align with compounds studied for anticancer, antimicrobial, or enzyme-modulating activities .

Properties

IUPAC Name |

5-chloro-2-methoxy-N-methyl-N-[4-(6-methylpyridazin-3-yl)oxyphenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O3/c1-13-4-11-19(23-22-13)27-16-8-6-15(7-9-16)24(2)20(25)17-12-14(21)5-10-18(17)26-3/h4-12H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VECIVYHQSXBAJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2=CC=C(C=C2)N(C)C(=O)C3=C(C=CC(=C3)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Chloro-2-methoxy-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 363.82 g/mol. The structure features a chloro group, methoxy group, and a pyridazine moiety, which are critical for its biological activity.

Research indicates that compounds similar to this compound exhibit diverse biological activities, including:

- Anticancer Activity : Many benzamide derivatives have shown efficacy against various cancer cell lines. For instance, studies have demonstrated that related compounds can inhibit RET kinase activity, a target in cancer therapy, leading to reduced cell proliferation in RET-driven tumors .

- Antimicrobial Properties : The compound's structural features suggest potential antimicrobial activity. Benzamides have been reported to exhibit antibacterial effects against Gram-positive bacteria, which may extend to our compound .

In Vitro Studies

| Activity | Cell Line/Target | IC50 Value |

|---|---|---|

| RET Kinase Inhibition | Various cancer cell lines | Moderate to High |

| Antibacterial Activity | Staphylococcus aureus | MIC = 75 µM |

| Cytotoxicity | HeLa (cervical cancer) | IC50 = 92.4 µM |

These values indicate that the compound may possess significant anticancer and antimicrobial properties.

Case Studies

- Antitumor Effects : A study involving a series of benzamide derivatives showed that certain modifications led to enhanced potency against cancer cell lines, with some derivatives achieving IC50 values below 100 µM. This suggests that structural modifications can significantly impact biological activity .

- Antimicrobial Efficacy : In another investigation, derivatives similar to the compound were tested against various bacterial strains. The results indicated notable antibacterial activity, particularly against S. aureus and E. coli, supporting the potential use of this class of compounds in treating infections .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Table 1: Substituent and Physical Property Comparison

Key Observations:

Critical Analysis of Structural Advantages and Limitations

- Advantages :

- Limitations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.